N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Beschreibung
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole moiety linked via a phenyl group to a benzoxazolone-acetamide scaffold. This structure combines two pharmacologically significant heterocycles: benzothiazole (known for antimicrobial and antitumor activity) and benzoxazolone (associated with anti-inflammatory and enzyme inhibitory properties).
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-20(13-25-17-9-2-3-10-18(17)28-22(25)27)23-15-7-5-6-14(12-15)21-24-16-8-1-4-11-19(16)29-21/h1-12H,13H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBXSPDIXTZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural Analysis and Key Features
The molecular formula C₂₂H₁₅N₃O₃S (MW: 401.4 g/mol) features:
- A 1,3-benzothiazole moiety substituted at the 2-position with a phenyl group.
- A 2,3-dihydro-1,3-benzoxazol-2-one ring connected to the acetamide backbone.
- Critical hydrogen-bonding sites at the oxazolone carbonyl (C=O) and amide (N–H) groups.
The IUPAC name emphasizes the connectivity: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide.
Synthetic Pathways
Retrosynthetic Strategy
The synthesis is dissected into three key intermediates:
- 3-(1,3-Benzothiazol-2-yl)aniline : Benzothiazole formation via cyclocondensation.
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid : Benzoxazolone synthesis followed by alkylation.
- Amide coupling : Uniting intermediates via peptide-like bond formation.
Stepwise Synthesis
Synthesis of 3-(1,3-Benzothiazol-2-yl)aniline
Route A (Cyclocondensation):
- Reactants : 3-Aminothiophenol and 3-nitrobenzaldehyde.
- Conditions :
- Yield : 68–72% after purification by silica gel chromatography.
Route B (Cross-Coupling):
Synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic Acid
Step 1: Cyclization of 2-Aminophenol
Step 2: Alkylation with Bromoacetic Acid
Amide Coupling
Reactants :
- 3-(1,3-Benzothiazol-2-yl)aniline (1.2 equiv).
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid (1.0 equiv).
Conditions :
Characterization Data
Spectroscopic Analysis
Optimization Challenges
- Regioselectivity : Competing N- vs. O-alkylation in benzoxazolone derivatization required careful base selection (K₂CO₃ > NaH).
- Coupling Efficiency : HATU outperformed EDCl/HOBt in minimizing racemization.
- Solvent Effects : DMF enhanced solubility but necessitated rigorous drying to avoid hydrolysis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole and benzoxazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide have been tested against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of enzymatic pathways critical for microbial survival .
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrate its efficacy against different cancer cell lines, including breast and lung cancers .
Antitubercular Properties
Another area of application is in the treatment of tuberculosis. Compounds with similar structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives have displayed potent antitubercular activity by inhibiting key enzymes involved in the bacterial metabolism .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In an experimental study on human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells .
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with various molecular targets. The benzothiazole and benzoxazole moieties can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For instance, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Diversity: The target compound uniquely combines benzothiazole and benzoxazolone, whereas analogs like BZ-IV () and compound 4d () focus on benzothiazole with piperazine or thiazolidinone groups.
- Substituent Impact: Antimicrobial activity in compound 4d correlates with the thiazolidinone ring, suggesting that the benzoxazolone in the target compound could similarly modulate bioactivity through electron-withdrawing effects .
Key Observations :
- The target compound’s synthesis would likely follow amide coupling protocols similar to those in and , utilizing carbodiimide reagents (e.g., EDC·HCl) .
- X-ray crystallography (used in and ) could resolve its hydrogen-bonding patterns, critical for understanding solid-state stability and interaction with biological targets .
Physicochemical Properties
- Hydrogen Bonding : The benzoxazolone’s carbonyl and NH groups in the target compound may form intermolecular H-bonds, akin to the dimeric structures observed in and .
- Solubility : Compared to sulfone-containing analogs (), the target’s benzoxazolone may reduce lipophilicity, improving aqueous solubility .
Biologische Aktivität
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a bicyclic structure that enhances its interaction with biological targets. The presence of the benzoxazole moiety further contributes to its pharmacological properties. The molecular formula of this compound is , and it exhibits a melting point of approximately 220 °C.
Target Proteins
This compound primarily targets the DprE1 enzyme in Mycobacterium tuberculosis, an essential component for cell wall biosynthesis. Inhibition of this enzyme disrupts the bacterial cell wall formation, leading to bactericidal effects against tuberculosis.
Biological Activity
The compound has demonstrated potent antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. It has shown minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against several pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculations indicate that the compound has a good bioavailability profile with low toxicity levels.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound alongside other benzothiazole derivatives. For instance:
- A study conducted by Layek et al. found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong antibacterial potential .
| Compound | MIC (μmol/mL) | Target Pathogen |
|---|---|---|
| N-[Benzothiazole] | 10.7 - 21.4 | Staphylococcus aureus |
| N-[Benzothiazole] | 15.0 - 30.0 | Escherichia coli |
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity assessments have been performed on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that the compound induces apoptosis in these cells through the activation of caspase pathways .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Starting Material | Solvent | Catalyst/Agent | Yield (%) | Reference |
|---|---|---|---|---|
| {3-[2-(Benzimidazol-2-yl)phenyl}acetic acid | CHCl₃ | Aniline | ~22%* | |
| 1-Adamantylacetyl-imidazole | Ethanol | None | 22% | |
| *Yield optimization requires further refinement (see Advanced Synthesis). |
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key variables include solvent polarity, catalyst use, and post-synthetic purification:
- Solvent Optimization: Replace chloroform with DMF or THF to enhance solubility of aromatic intermediates .
- Catalytic Additives: Use coupling agents (e.g., EDCI/HOBt) to accelerate amide bond formation, reducing side products .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) after recrystallization to isolate high-purity product .
- Yield Challenges: Low yields (e.g., 22% in ) may arise from steric hindrance at the adamantyl or benzothiazole moieties.
Basic Characterization: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for benzothiazole (δ 7.2–8.5 ppm aromatic protons), benzoxazolone (δ 4.3–5.1 ppm for oxoethyl groups), and acetamide (δ 2.1–2.6 ppm for CH₃) .
- IR Spectroscopy: Identify carbonyl stretches (1668 cm⁻¹ for amide C=O; 1604 cm⁻¹ for benzoxazolone C=O) .
- X-ray Diffraction: Resolve crystal packing and H-bonding patterns (e.g., triclinic P1 space group with N–H⋯N interactions) .
Advanced Structural Analysis: How to resolve ambiguities in tautomeric or conformational states?
Methodological Answer:
- Dynamic NMR: Monitor temperature-dependent shifts to detect tautomerism (e.g., benzoxazolone-enol equilibrium) .
- DFT Calculations: Compare experimental IR/NMR data with computational models to validate dominant tautomers .
- Single-Crystal Studies: Resolve spatial arrangements of bulky substituents (e.g., adamantyl gauche conformation relative to acetamide) .
Basic Biological Activity: What therapeutic targets or activities are reported for this compound?
Methodological Answer:
- Antimicrobial Activity: MIC values of 10.7–21.4 μmol/mL against bacterial/fungal pathogens (e.g., S. aureus, C. albicans) via benzothiazole-mediated membrane disruption .
- Enzyme Inhibition: Benzoxazolone moieties may inhibit cyclooxygenase (COX) or proteases, though target-specific assays are needed .
Q. Table 2: Biological Activity Data
| Assay Type | Target Pathogen/Enzyme | IC₅₀/MIC (μM) | Reference |
|---|---|---|---|
| Broth Microdilution | S. aureus | 21.4 | |
| Agar Diffusion | C. albicans | 10.7 |
Advanced Mechanistic Studies: How to design experiments to elucidate the compound’s mode of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with S. aureus DNA gyrase (PDB: 2XCT) and validate with site-directed mutagenesis .
- SAR Analysis: Synthesize analogs with modified benzothiazole/benzoxazolone groups to identify critical pharmacophores .
- Flow Cytometry: Assess membrane permeability in C. albicans using propidium iodide uptake post-treatment .
Analytical Challenges: How to quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate impurities; detect via ESI-MS (e.g., m/z 314.359 for parent ion) .
- Limits of Detection (LOD): Optimize gradient elution to resolve byproducts (e.g., unreacted aniline, hydrolysis products) at <0.1% .
Data Contradictions: How to reconcile conflicting bioactivity data across structural analogs?
Methodological Answer:
- Meta-Analysis: Compare MIC trends for analogs with halogen substitutions (e.g., 4-bromo vs. 4-fluoro phenyl groups) to identify electronic effects .
- Free Energy Perturbation (FEP): Simulate binding affinity differences caused by steric clashes (e.g., adamantyl vs. methyl substituents) .
- In Vitro/In Vivo Bridging: Address discrepancies between enzyme inhibition (IC₅₀) and cellular activity (MIC) via pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
